molecular formula C16H19N3O3S B427282 2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide

2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide

Cat. No.: B427282
M. Wt: 333.4g/mol
InChI Key: XTVOIKYXCWCWFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide typically involves the reaction of aniline derivatives with sulfonyl chloride and subsequent coupling with phenylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures ranging from 0°C to 25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-phenylacetamide

InChI

InChI=1S/C16H19N3O3S/c1-18(2)23(21,22)19(15-11-7-4-8-12-15)13-16(20)17-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,17,20)

InChI Key

XTVOIKYXCWCWFU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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